molecular formula C22H20N4O3 B2526593 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide CAS No. 862810-25-1

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide

Cat. No.: B2526593
CAS No.: 862810-25-1
M. Wt: 388.427
InChI Key: INNQUQJNNSWOAQ-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridine derivatives, have been found to possess a wide range of pharmacological activities . They have been used as covalent anticancer agents , indicating potential targets within cancer pathways.

Mode of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been used as covalent anticancer agents . This suggests that these compounds may interact with their targets by forming a covalent bond, which could lead to the inhibition of the target protein’s function.

Biochemical Pathways

Compounds with similar structures have been found to possess a broad range of biological and pharmacological activities . This suggests that these compounds may affect multiple biochemical pathways, potentially including those involved in cancer progression.

Result of Action

Similar compounds have shown significant anticancer activity . This suggests that N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide may also have potential anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of a one-pot three-component reaction catalyzed by various catalysts such as silica sulfuric acid, ammonium acetate, and sulfamic acid . The reaction conditions often involve moderate temperatures and the use of solvents like PEG-400 and butan-1-ol .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidine derivatives such as benzo[4,5]imidazo[1,2-a]pyrimidine and 2,3-dihydroquinazolin-4(1H)-ones .

Uniqueness: What sets N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide apart is its unique combination of functional groups, which confer specific biological activities. Its dual role as a COX-2 inhibitor and anticancer agent makes it a particularly interesting compound for further research and development .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-8-9-15(18-13-26-11-5-10-23-22(26)25-18)12-17(14)24-21(27)16-6-4-7-19(28-2)20(16)29-3/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNQUQJNNSWOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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